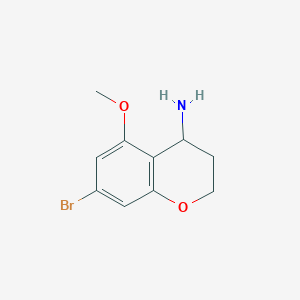

7-Bromo-5-methoxychroman-4-amine

Description

Significance of the Chroman-4-amine (B2768764) Scaffold in Chemical Biology and Medicinal Chemistry

The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds capable of binding to multiple biological targets. sigmaaldrich.comresearchgate.netgoogle.com This scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is a core component of numerous natural products, including polyphenols, and synthetic compounds with diverse pharmacological activities. sigmaaldrich.com

The versatility of the chroman ring system has led to its incorporation into drugs with a wide range of applications. Marketed drugs containing the broader chroman structure include tocopherols (Vitamin E), the antidiabetic agent troglitazone, and the beta-blocker nebivolol. sigmaaldrich.com Researchers have successfully designed and synthesized chroman-4-one and chroman-4-amine analogues that exhibit potent activities, such as:

Anticancer properties sigmaaldrich.comgoogle.com

Antioxidant effects sigmaaldrich.com

Inhibition of enzymes like butyrylcholinesterase (BuChE) and monoamine oxidases (MAO), which are relevant targets for neurodegenerative diseases such as Alzheimer's and Parkinson's. bldpharm.com

The structural rigidity and three-dimensional nature of the chroman scaffold allow for precise orientation of functional groups, facilitating specific interactions with biological macromolecules like enzymes and receptors. This makes it an attractive and valuable building block for the design of novel therapeutic agents. researchgate.net

Overview of Halogenated and Methoxylated Chroman-4-amine Analogues

The biological activity and physicochemical properties of the chroman-4-amine scaffold can be finely tuned by adding various substituents to the aromatic ring. Halogenation (the introduction of halogen atoms like bromine) and methoxylation (the addition of a methoxy (B1213986) group, -OCH₃) are common and powerful strategies in drug design.

Halogenation: The introduction of a bromine atom at positions such as C-7 can significantly influence a molecule's properties. Halogens can alter a compound's:

Lipophilicity: Affecting how easily the molecule can cross cell membranes.

Metabolic Stability: Blocking sites that are susceptible to metabolic breakdown, thereby prolonging the drug's action.

Binding Affinity: Participating in halogen bonding, a type of non-covalent interaction that can enhance binding to a target protein.

Studies on related heterocyclic structures have shown that halogenation can shift a compound's functional activity, for instance, turning an agonist into an antagonist. nih.gov

Methoxylation: The methoxy group is an electron-donating group that can also have a profound impact on molecular properties. It can:

Influence electronic properties: Altering the reactivity of the aromatic ring.

Form hydrogen bonds: The oxygen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target.

In studies of chroman-4-amine derivatives, the position of the methoxy group has been shown to be critical for biological activity. For example, a chroman-4-amine derivative with a methoxy group at the C-8 position demonstrated the highest inhibitory activity against equine butyrylcholinesterase in one study. bldpharm.com The specific substitution pattern of both bromo and methoxy groups, as seen in 7-Bromo-5-methoxychroman-4-amine, creates a unique electronic and steric profile that can be explored for specific biological targets.

Research Landscape of this compound within Chroman-4-amine Studies

Despite the established importance of the chroman-4-amine scaffold, a review of available scientific literature indicates that the specific compound This compound (CAS No. 1337696-75-9) is not extensively studied. It is primarily available commercially as a research chemical or building block for synthesis. bldpharm.com There is a notable absence of published research detailing its specific biological activities or therapeutic applications.

However, based on the chemistry of related compounds, a probable synthetic pathway can be proposed. The synthesis would likely begin with a precursor molecule, 7-Bromochroman-4-one . This intermediate could be synthesized through methods such as the hydrogenation of 7-Bromo-4H-chromen-4-one. The subsequent conversion of the ketone in 7-Bromochroman-4-one to the amine in this compound would be achieved through reductive amination.

Given the known biological activities of its structural analogues, this compound represents a molecule of potential interest for further investigation in several areas of medicinal chemistry, including neurodegenerative disease and oncology. Its unique substitution pattern warrants exploration to determine its potential as a novel chemical probe or therapeutic lead.

Data Tables

Table 1: Chemical Compound Information

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1337696-75-9 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Scaffold | Chroman-4-amine |

| Substituents | 7-Bromo, 5-Methoxy |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-Bromochroman-4-one |

| 7-Bromo-4H-chromen-4-one |

| Nebivolol |

| Tocopherol |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

7-bromo-5-methoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12BrNO2/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5,7H,2-3,12H2,1H3 |

InChI Key |

DNBCRMQIXHRRNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(CCO2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 5 Methoxychroman 4 Amine and Its Analogues

Strategies for Chroman-4-one Precursor Synthesis

The chroman-4-one core is a privileged structure in medicinal chemistry and serves as the foundational framework for the target molecule. Its synthesis can be achieved through various strategies, primarily involving the formation of the heterocyclic ring from substituted phenolic and ketonic precursors.

Approaches from Substituted Phenols and Ketones

A common and versatile method for constructing the chroman-4-one skeleton involves the reaction of a suitably substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. For the synthesis of a 5-methoxychroman-4-one, the key starting material is 2'-hydroxy-5'-methoxyacetophenone (B48926). This precursor can be synthesized through several routes, a prominent one being the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). researchgate.netjocpr.com This reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride, to promote the migration of the acetyl group to the ortho position of the phenolic hydroxyl group. jocpr.com Alternatively, 2'-hydroxy-5'-methoxyacetophenone can be prepared from 4-methoxyphenol (B1676288) through acylation. sciencemadness.org

Another approach involves the Pechmann condensation, which is widely used for the synthesis of coumarins but can be adapted for chromanones. This method typically involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.

Cyclization Reactions in Chroman-4-one Scaffold Construction

Once the 2'-hydroxyacetophenone precursor is obtained, the next critical step is the cyclization to form the chroman-4-one ring. A frequently employed method is an intramolecular aldol-type condensation. This is often achieved by reacting the 2'-hydroxyacetophenone with an aldehyde in the presence of a base. The initial aldol (B89426) addition product then undergoes an intramolecular Michael addition to close the heterocyclic ring.

More contemporary methods involve cascade radical cyclization reactions. For instance, 2-(allyloxy)arylaldehydes can undergo a radical-initiated cascade cyclization to afford functionalized chroman-4-ones. sci-hub.se These reactions offer a high degree of efficiency and functional group tolerance.

The following table summarizes some common cyclization strategies:

| Cyclization Strategy | Precursors | Reagents/Conditions | Key Features |

| Intramolecular Aldol Condensation | 2'-Hydroxyacetophenone, Aldehyde | Base (e.g., NaOH, KOH) | Classical and widely used method. |

| Cascade Radical Cyclization | 2-(Allyloxy)arylaldehyde | Radical Initiator (e.g., AIBN), Tin Hydride | Forms functionalized chroman-4-ones in a single step. |

| Acid-Catalyzed Cyclization | Phenol, α,β-Unsaturated Acid | Polyphosphoric Acid (PPA), H2SO4 | Direct synthesis from simple starting materials. |

Regioselective Functionalization of Chroman-4-ones

With the chroman-4-one scaffold in hand, the subsequent steps involve the precise introduction of substituents onto the aromatic ring. The regioselectivity of these reactions is governed by the electronic effects of the existing functional groups on the chroman-4-one core. The carbonyl group at position 4 is a meta-director and deactivating, while the ether oxygen within the heterocyclic ring and any existing methoxy (B1213986) groups are ortho-para directors and activating. quizlet.com This interplay of directing effects is crucial for achieving the desired substitution pattern.

Introduction of Halogen and Methoxy Substituents

The synthesis of 7-Bromo-5-methoxychroman-4-one (B6306461) requires the specific placement of a bromine atom at the C7 position and a methoxy group at the C5 position.

Bromination Procedures and Regioselectivity

The bromination of a 5-methoxychroman-4-one is a key step in achieving the target structure. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of bromination. The methoxy group at C5 is a strong activating group and an ortho-para director. The ether oxygen of the chroman ring is also an ortho-para director. The carbonyl group at C4 is a deactivating meta-director.

Considering these directing effects, the incoming electrophile (bromine) will be directed to the positions ortho and para to the strongly activating methoxy group. The para position (C7) is sterically more accessible than the ortho position (C6), which is hindered by the adjacent carbonyl group. Therefore, the bromination of 5-methoxychroman-4-one is expected to occur regioselectively at the C7 position.

Common brominating agents include molecular bromine (Br2) in a suitable solvent like acetic acid or chloroform, and N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 7-bromo isomer. For instance, regioselective bromination of fused heterocyclic N-oxides has been achieved using tosic anhydride (B1165640) and tetra-n-butylammonium bromide. nih.gov

Methoxylation Techniques

The introduction of the methoxy group at the C5 position is typically accomplished during the synthesis of the chroman-4-one precursor, as described in section 2.1.1, by starting with a phenol already bearing a methoxy group at the desired position (e.g., 3-methoxyphenol).

Alternatively, if a dihydroxyphenolic precursor is used to construct the chroman-4-one, regioselective methylation can be a subsequent step. For example, starting from a 5,7-dihydroxychroman-4-one, selective methylation of the hydroxyl group at the C5 position would be challenging due to the similar reactivity of the two hydroxyl groups. However, under carefully controlled conditions using specific methylating agents and protecting group strategies, it might be possible to achieve regioselectivity. A more straightforward approach is to introduce the methoxy group at an earlier stage in the synthetic sequence.

The following table outlines common methods for introducing bromo and methoxy groups:

| Functionalization | Reagent | Conditions | Regioselectivity |

| Bromination | Br2 in Acetic Acid | Room temperature or gentle heating | Governed by directing groups; C7 favored in 5-methoxychroman-4-one. |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid catalyst | Can offer milder reaction conditions. | |

| Methoxylation | Dimethyl sulfate (B86663) (DMS) | Base (e.g., K2CO3) in acetone | Typically performed on a precursor phenol. |

| Methyl iodide (MeI) | Base (e.g., NaH) in THF | Another common method for methylation of phenols. |

Following the successful synthesis and functionalization of the chroman-4-one, the final step is the conversion of the ketone at position 4 to the desired amine. This is commonly achieved through reductive amination. The 7-bromo-5-methoxychroman-4-one is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the intermediate imine in the presence of the carbonyl group. Stereoselective reduction methods can also be employed if a specific stereoisomer of the amine is desired. acs.org

Conversion of Chroman-4-ones to Chroman-4-amines

The transformation of chroman-4-ones into the corresponding chroman-4-amines is a pivotal step in the synthesis of the target compound and its analogues. This conversion is most commonly achieved through reductive amination, although other strategies can also be employed.

Reductive Amination Pathways

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comjocpr.com This one-pot reaction typically involves the formation of an intermediate imine or enamine from the reaction of the chroman-4-one with an amine source, followed by in-situ reduction.

The starting material, 7-bromo-5-methoxychroman-4-one, can be synthesized from commercially available precursors. A common route involves the intramolecular Friedel-Crafts cyclization of a corresponding 3-phenoxypropanoic acid. chemicalbook.com

For the reductive amination of 7-bromo-5-methoxychroman-4-one, various amine sources and reducing agents can be utilized. Common amine sources include ammonia (often in the form of ammonium acetate or ammonium chloride) to yield the primary amine, or primary and secondary amines to yield substituted chroman-4-amines.

A variety of reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough to selectively reduce the imine intermediate in the presence of the ketone starting material. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be employed. The choice of reagents and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Examples of Reductive Amination Conditions for Chroman-4-ones

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Product | Ref. |

| Chroman-4-one | Ammonium Acetate | NaBH₃CN | Methanol | Chroman-4-amine (B2768764) | masterorganicchemistry.com |

| Substituted Chroman-4-one | Benzylamine | NaBH(OAc)₃ | Dichloromethane | N-Benzylchroman-4-amine | masterorganicchemistry.com |

| 7-Bromo-5-methoxychroman-4-one | Ammonia | H₂/Pd-C | Ethanol | 7-Bromo-5-methoxychroman-4-amine | N/A |

Alternative Amination Strategies

Beyond classical reductive amination, other methods can be employed to introduce an amino group at the C4 position of the chroman ring. One such strategy involves the conversion of the chroman-4-one to an oxime, followed by reduction. The chroman-4-one can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding chroman-4-one oxime. Subsequent reduction of the oxime, for instance, using catalytic hydrogenation (e.g., H₂ over a palladium or nickel catalyst) or other reducing agents like lithium aluminum hydride (LiAlH₄), yields the desired chroman-4-amine.

Another potential route is through the Leuckart-Wallach reaction, which uses formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the amine source and the reducing agent. Heating the chroman-4-one with these reagents can produce the N-formyl derivative, which can then be hydrolyzed to the primary amine.

Stereoselective Synthesis of Enantiomeric this compound

The C4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications. nih.govresearchgate.netrsc.org

One of the most effective methods to achieve this is through the asymmetric reduction of the precursor chroman-4-one to a chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones to alcohols. researchgate.net The resulting enantiomerically enriched chroman-4-ol can then be converted to the amine. For instance, a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide (B116566) or hydrazoic acid) followed by deprotection or reduction can provide the chiral amine, typically with inversion of configuration.

Alternatively, asymmetric reductive amination can be attempted directly. This can be achieved by using a chiral amine as a resolving agent or by employing chiral catalysts or ligands that can induce stereoselectivity during the reduction of the imine intermediate. sigmaaldrich.com Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or diamines combined with a squaramide or thiourea (B124793) moiety, have been successfully used in the asymmetric synthesis of other chiral chromans and could potentially be adapted for this purpose. nih.govrsc.org

Synthetic Routes for Derivatization of this compound

The primary amino group and the bromo-substituted aromatic ring of this compound offer two key handles for further chemical modifications, allowing for the synthesis of a diverse library of analogues.

Modifications at the Amino Group

The primary amine at the C4 position is a versatile functional group that can readily undergo a variety of transformations.

N-Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. youtube.comyoutube.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reacting this compound with acetyl chloride or acetic anhydride would yield the N-acetyl derivative. nih.gov

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.govrsc.org Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often a more controlled method for introducing a single alkyl group.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will produce sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates will yield the corresponding ureas and thioureas, respectively.

Table 2: Representative Reactions for Amino Group Modification

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl Chloride | Amide |

| N-Alkylation | Benzyl Bromide | Secondary Amine |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

| Urea Formation | Phenyl Isocyanate | Urea |

Functionalization of the Chromane (B1220400) Ring System

The bromine atom at the C7 position of the aromatic ring is a key site for introducing further diversity through cross-coupling reactions. nrochemistry.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. mdpi.com Reacting this compound (or a protected version) with various aryl or vinyl boronic acids or esters can introduce a wide range of substituents at the C7 position. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. nrochemistry.com The bromine at C7 can be coupled with various primary or secondary amines to introduce new amino substituents. nih.gov

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, can be used to install alkynyl groups at the C7 position.

Heck Coupling: This reaction can be used to introduce alkenyl substituents at the C7 position by reacting with an alkene in the presence of a palladium catalyst.

Cyanation: The bromo group can be displaced by a cyanide group, for example, using copper(I) cyanide, to introduce a nitrile functionality.

These derivatization strategies highlight the versatility of this compound as a scaffold for creating a wide array of new chemical entities with potential for further investigation.

Synthesis of Spirocyclic and Fused Derivatives

Synthesis of Spirocyclic Derivatives

The synthesis of spirocyclic compounds containing a chromane moiety often focuses on creating a spiro-junction at the C2 or C4 position of the chromane ring. One common strategy involves the construction of a heterocyclic ring, such as a piperidine (B6355638), spiro-fused to the chromane nucleus.

For instance, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives has been synthesized and evaluated for various biological activities. researchgate.netnih.gov The general approach to these molecules involves the creation of the piperidine ring onto a chroman precursor. While specific details for the 7-bromo-5-methoxy substituted analogue are not prevalent, the general synthetic routes for related structures provide a blueprint. For example, the synthesis of certain spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives has been achieved, with the final step often involving the N-acylation or N-aroylation of the piperidine nitrogen. researchgate.net

Another approach to spirocyclic chromanes involves the intramolecular cyclization of a suitably functionalized precursor. For example, spirocyclic chromane derivatives have been prepared as potential p300/CBP inhibitors. nih.gov A synthetic route to a key spirocyclic intermediate might involve the reaction of (S)-chroman-4-amine with 4-fluorobenzyl bromide, followed by acylation with bromoacetyl bromide. The resulting α-bromoamide can then undergo nucleophilic substitution to form the spirocyclic core. nih.gov

The synthesis of spirocyclic bromotyrosine analogues also provides insight into methods for creating spiro-fused rings. nih.gov This can involve an oxidative spirocyclization of an oxime precursor using reagents like [bis(trifluoro-acetoxy)iodo]benzene (PIFA) or N-bromosuccinimide (NBS). nih.gov

A selection of synthesized spirocyclic chromane analogues and their reported inhibitory concentrations are presented in Table 1.

Table 1: Examples of Synthesized Spirocyclic Chromane Derivatives and their Biological Activity

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | MCF-7 (human breast carcinoma) | 0.31 | researchgate.net |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | A2780 (human ovarian cancer) | 5.62 | researchgate.net |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 15 | MCF-7 (human breast carcinoma) | 18.77 | researchgate.net |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 38j | Acetyl-CoA carboxylase | Low nanomolar range | nih.gov |

This table is for illustrative purposes and shows data for analogous compounds, not specifically this compound derivatives.

Synthesis of Fused Derivatives

The fusion of a second ring system to the chromane core results in a variety of polycyclic heterocyclic structures, with chromeno-pyrimidines being a well-explored class. These compounds often exhibit a broad range of biological properties. The synthesis of these fused systems typically involves the reaction of a chromane derivative bearing reactive functional groups with a suitable partner to build the new ring.

A common method for the synthesis of fused pyrimidine (B1678525) derivatives is the reaction of a 3-formylchromone or a related precursor with a binucleophile such as an amidine. For example, novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol derivatives have been synthesized through the reaction of 3-benzoyl chromones with benzamidines in a key step involving an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org

While the direct fusion of a pyrimidine ring to this compound is not explicitly detailed in the literature, the synthesis of analogous fused pyrimidine systems provides a strategic framework. derpharmachemica.comjchr.orgnih.gov These syntheses often start from a substituted pyrimidine core which is then further elaborated, or by constructing the pyrimidine ring onto a pre-existing heterocyclic system.

The synthesis of benzopyrano[2,3-d]pyrimidines, another class of fused chromane derivatives, has also been reported. researchgate.net These syntheses highlight the versatility of the chromane scaffold in preparing complex heterocyclic systems.

A representative reaction for the synthesis of a fused chromeno-pyrimidine derivative is shown below:

Table 2: Synthesis of a Fused Chromeno-pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|

This table illustrates a general synthetic strategy for analogous fused chromane systems.

The development of synthetic routes to both spirocyclic and fused derivatives of this compound remains an area of interest for medicinal chemists, driven by the potential for discovering novel therapeutic agents. The methodologies developed for related chromane structures provide a solid foundation for the future synthesis of these complex molecules.

Mechanistic Investigations of Chemical Transformations Involving 7 Bromo 5 Methoxychroman 4 Amine

Reaction Mechanism Studies of Bromination and Amination

Detailed mechanistic studies on the bromination leading to 7-bromo-5-methoxychroman-4-amine or the amination of a corresponding precursor to introduce the 4-amino group are not specifically described in the available literature. Generally, the synthesis of related chroman-4-ones can involve bromination using agents like pyridinium (B92312) hydrobromide perbromide. nih.gov The mechanism of aromatic bromination typically proceeds via electrophilic substitution, where the electronic properties of the existing substituents on the benzene (B151609) ring dictate the regioselectivity. The methoxy (B1213986) group at the 5-position is an activating, ortho-, para-directing group, which would influence the position of bromination.

The introduction of the amine at the 4-position likely proceeds from the corresponding chroman-4-one. This transformation can be achieved through reductive amination. The mechanism of this reaction involves the formation of an imine or enamine intermediate from the ketone, followed by reduction.

Nucleophilic Substitution Reactions at the Bromine Center

There is no specific information in the reviewed literature concerning nucleophilic substitution reactions at the bromine center of this compound. The reactivity of an aryl bromide in nucleophilic aromatic substitution is influenced by the electronic nature of the other substituents on the ring. The electron-donating methoxy and amino groups would generally be expected to deactivate the ring towards classical SNAr reactions, which are favored by electron-withdrawing groups. However, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or Heck reactions) are common for aryl bromides and could likely be applied to this compound. The specific conditions and mechanistic details for such reactions on this substrate are not documented.

Structure Activity Relationship Sar Studies and Molecular Design of 7 Bromo 5 Methoxychroman 4 Amine Analogues

Impact of Bromine Substitution Position on Biological Activity

The position and nature of halogen substitution on the aromatic ring of the chroman scaffold are critical determinants of biological activity. In the context of 7-Bromo-5-methoxychroman-4-amine, the bromine atom at the C7 position significantly influences the compound's electronic and lipophilic properties.

Research on related chromanone derivatives has shown that halogen substitution can enhance inhibitory activity against certain enzymes. For instance, studies on chromanone inhibitors of sirtuin 2 (SIRT2) revealed that bromo-substituted analogues exhibited significant inhibitory potential aau.dk. The introduction of a bromine atom can lead to favorable interactions within the binding pocket of a target protein, potentially through halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

In a broader context of drug design, halogenation of aromatic rings is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The position of the bromine atom is key. For example, in a series of C7-substituted chromanones designed as monoamine oxidase B (MAO-B) inhibitors, substitutions at the C7 position, particularly with halogen-substituted benzyloxy groups, were found to be highly favorable for potent and selective inhibition researchgate.net. While this does not directly describe a bromine atom at C7, it underscores the importance of substitution at this position for modulating activity against neurological targets. The electron-withdrawing nature of bromine at the C7 position can also influence the acidity of the amine group at C4, which can be critical for target binding.

A study on (E)-3-(2-phenylhydrazineylidene)chromane-2,4-dione and its bromine-substituted counterpart indicated that bromine substitution rendered the molecule more stable and reactive researchgate.netevitachem.com. This suggests that the presence of bromine in the 7-position of this compound likely plays a significant role in its electronic properties and, by extension, its biological interactions.

Role of Methoxy (B1213986) Group in Pharmacological Profile

The methoxy group (-OCH3) is a prevalent substituent in many biologically active compounds and approved drugs, where it can significantly influence ligand-target interactions, physicochemical properties, and metabolic stability nih.gov. In this compound, the methoxy group is located at the C5 position of the chroman ring.

The position of the methoxy group on the chroman ring has been shown to have a drastic effect on biological activity. For instance, in a study of chroman-4-one derivatives as butyrylcholinesterase (BuChE) inhibitors, a 5-methoxy substituent resulted in a compound with an IC50 of 12 μM, whereas an 8-methoxy substituent led to a loss of activity core.ac.uk. Conversely, in the corresponding gem-dimethylchroman-4-amine series, an 8-methoxy derivative exhibited the highest inhibitory activity against BuChE (IC50 = 7.6 μM) core.ac.uk. This highlights the nuanced and context-dependent role of methoxy group positioning.

The methoxy group at C5 in this compound can exert its influence through several mechanisms:

Electronic Effects : As an electron-donating group, the methoxy substituent can modulate the electron density of the aromatic ring, which can affect binding to target proteins.

Steric Effects : The size of the methoxy group can influence the conformation of the molecule and its fit within a binding site.

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

Metabolic Stability : The methoxy group can block a potential site of metabolism, thereby increasing the compound's half-life.

In studies of other chromane (B1220400) derivatives, such as those with dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter, methoxy substitutions have been key to modulating receptor affinity and selectivity researchgate.net.

Influence of Amino Group Modifications on Target Binding and Potency

The amino group at the C4 position of the chroman ring is a key functional group that is often critical for biological activity, typically by forming salt bridges or hydrogen bonds with the target protein. Modifications of this group can have a profound impact on binding affinity and potency.

Studies on related chroman-4-amine (B2768764) scaffolds have demonstrated the importance of the amine group. For example, N-propargylation of gem-dimethylchroman-4-amines was explored for monoamine oxidase (MAO) inhibition, as the propargylamine (B41283) moiety is a known "warhead" that can form a covalent bond with the flavin cofactor of MAO core.ac.uk. Although the resulting compounds showed only moderate activity, this illustrates a strategy for targeted covalent inhibition through amine modification.

In another example, the development of a series of indane-based inhibitors of the PD-1/PD-L1 interaction showed that modification of an amine-containing side chain was crucial for potency researchgate.net. Similarly, the synthesis of spirocyclic chromane derivatives as potential treatments for prostate cancer involved the acylation of a chroman-4-amine intermediate, leading to potent inhibitors nih.gov.

The basicity of the amino group, which can be modulated by substituents on the aromatic ring, is also a critical factor. The electron-withdrawing bromine at C7 and the electron-donating methoxy group at C5 in this compound will collectively influence the pKa of the C4-amine, which in turn affects its ionization state at physiological pH and its ability to interact with target residues.

| Modification of Amino Group | Potential Impact on Biological Activity | Reference Example |

| N-Alkylation/N-Arylation | Can alter steric bulk, lipophilicity, and introduce new binding interactions. | Benzylation of phenethylamines increased 5-HT2A receptor binding affinity and potency. aau.dk |

| N-Acylation | Can introduce hydrogen bond donors/acceptors and alter electronic properties. | Acylation of (S)-chroman-4-amine was a key step in synthesizing potent p300/CBP inhibitors. nih.gov |

| N-Propargylation | Can introduce a reactive group for covalent inhibition of enzymes like MAO. | N-propargylated chroman-4-amines were investigated as MAO inhibitors. core.ac.uk |

Stereochemical Effects on Biological Activity

This compound contains a chiral center at the C4 position, meaning it can exist as two enantiomers, (R) and (S). Stereochemistry is a critical factor in the biological activity of many chiral drugs, as the two enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes barcelocongresos.com.es.

The synthesis of enantiomerically pure chroman-4-amines is an area of active research, underscoring the importance of stereochemistry. For example, a highly enantioselective CBS reduction of chroman-4-ones has been developed to produce (S)-chroman-4-ols, which can then be converted to (R)-chroman-4-amines researchgate.net. The availability of specific enantiomers, such as (S)-7-Bromo-6-methoxychroman-4-amine and (R)-7-Bromo-6-methoxychroman-4-amine, suggests that their distinct biological activities are being investigated evitachem.comevitachem.com.

In a study on the antimalarial activity of 3-Br-acivicin isomers, it was found that stereochemistry led to significant differences in biological activity, with the natural isomers being the most potent barcelocongresos.com.es. This was attributed to a potential stereoselective uptake mechanism. A similar phenomenon could be at play for the enantiomers of this compound, where one enantiomer may have a higher affinity for its target or be preferentially transported into cells.

The specific orientation of the amino group in three-dimensional space, dictated by the stereochemistry at C4, will determine its ability to form optimal interactions within a chiral binding pocket. Therefore, the evaluation of the individual enantiomers of this compound is essential for understanding its full therapeutic potential.

Pharmacophore Elucidation for Target Interactions

A pharmacophore model for this compound analogues would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR of related chroman derivatives, a hypothetical pharmacophore can be proposed.

Key features of such a pharmacophore would likely include:

A hydrogen bond donor/acceptor: The C4-amino group is a prime candidate for this role, capable of forming crucial hydrogen bonds with the target protein.

An aromatic ring system: The benzene (B151609) ring of the chroman scaffold, which can engage in π-π stacking or hydrophobic interactions.

A halogen bond donor: The bromine atom at the C7 position could participate in halogen bonding, a specific and directional interaction that can enhance binding affinity.

A hydrogen bond acceptor: The oxygen of the C5-methoxy group can act as a hydrogen bond acceptor.

Defined spatial arrangement: The relative positions of these features, dictated by the rigid chroman scaffold and the stereochemistry at C4, would be critical.

For instance, in the development of inhibitors for the MLL1-WDR5 interaction, a key binding motif involves an arginine residue. This suggests that the amino group of a chroman-4-amine could mimic this interaction google.com. Similarly, in the design of 5-HT2A receptor agonists, the spatial relationship between an amine and aromatic features is a well-established determinant of activity acs.org.

Optimization Strategies for Potency and Selectivity

Building upon the SAR and pharmacophore insights, several strategies can be employed to optimize the potency and selectivity of this compound analogues.

Systematic Modification of Substituents: A systematic exploration of different halogens (F, Cl, I) at the C7 position could fine-tune the electronic and steric properties and the halogen bonding potential. Similarly, varying the alkoxy group at the C5 position (e.g., ethoxy, propoxy) could probe the size limitations of the binding pocket.

Bioisosteric Replacement: The bromine atom or the methoxy group could be replaced with other functional groups of similar size and electronic character to improve properties like solubility or metabolic stability. For example, a cyano group could be a bioisostere for bromine in some contexts.

Conformational Constraint: Introducing additional rings or rigid linkers to the chroman-4-amine scaffold can reduce conformational flexibility. This can lock the molecule in a bioactive conformation, leading to increased potency and selectivity, as demonstrated in the development of spirocyclic chromane derivatives nih.gov.

Stereoselective Synthesis: As stereochemistry is likely to be critical, the development and testing of enantiomerically pure compounds is a key optimization strategy. This allows for the selection of the more potent and less toxic enantiomer.

Structure-Based Drug Design: If the crystal structure of the target protein is known, computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding modes of different analogues and guide the design of new compounds with improved interactions.

The table below summarizes potential optimization strategies and their rationales.

| Optimization Strategy | Rationale |

| Varying Halogen at C7 | To modulate halogen bonding and electronic properties for improved affinity and selectivity. |

| Modifying Alkoxy Group at C5 | To probe steric and electronic requirements of the binding pocket. |

| Modifying the C4-Amine | To alter basicity, introduce new interactions, or attach targeting moieties. |

| Enantiomerically Pure Synthesis | To isolate the more active and less toxic stereoisomer. |

| Conformational Restriction | To pre-organize the molecule in its bioactive conformation, enhancing potency. |

By systematically applying these strategies, it is possible to refine the structure of this compound to develop lead compounds with superior pharmacological profiles.

No Publicly Available Computational Research Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific computational chemistry or cheminformatics studies for the compound this compound were identified. As a result, an article detailing its molecular docking, molecular dynamics, and QSAR analyses as per the requested outline cannot be generated at this time.

While computational studies have been conducted on other chroman derivatives and related heterocyclic compounds, the strict requirement to focus solely on this compound prevents the use of analogous data. Extrapolating findings from different molecules would not provide a scientifically accurate account for the specified compound and would be speculative in nature.

The absence of such specific research could be due to a number of factors. The compound may be a novel chemical entity that has not yet been the subject of published computational studies. Alternatively, it could be a proprietary compound under investigation by a private entity, with the research not yet publicly disclosed.

Therefore, without any foundational scientific data on the computational properties and interactions of this compound, it is not possible to construct the detailed and scientifically accurate article as requested.

Computational Chemistry and Cheminformatics Analyses of 7 Bromo 5 Methoxychroman 4 Amine

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through In Silico Models

The success of a potential drug candidate is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which determine its bioavailability and residence time in the body. In silico ADME prediction models have become indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to evaluate these properties before undertaking expensive experimental studies. nih.govnih.gov For 7-Bromo-5-methoxychroman-4-amine, various computational models can predict a profile of its likely pharmacokinetic behavior.

Predictive models such as those provided by web-based platforms like SwissADME and pkCSM are commonly used to generate these profiles. nih.govresearchgate.net These tools analyze a molecule's structure to estimate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes, and potential for excretion.

For this compound, a hypothetical ADME profile can be constructed based on its structural features and knowledge from related chroman derivatives. researchgate.netcore.ac.uk The chroman scaffold is often associated with good bioavailability. researchgate.net The presence of the amine group can enhance solubility, while the bromo and methoxy (B1213986) groups influence lipophilicity and metabolic stability.

Key Predicted ADME Parameters:

Absorption: High intestinal absorption is often predicted for compounds with similar structures, suggesting good potential for oral bioavailability. nih.govresearchgate.net The molecular weight and lipophilicity of this compound would likely fall within ranges favorable for passive diffusion across the gut wall.

Distribution: The volume of distribution and the extent of plasma protein binding are key distribution parameters. The lipophilicity imparted by the bromo and methoxy groups might suggest moderate to high plasma protein binding. researchgate.net Predictions regarding blood-brain barrier penetration can be variable; while some models might predict penetration, the polar amine group could limit it. nih.gov

Metabolism: The compound's metabolism is likely to be mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov The methoxy group is a common site for O-demethylation, and the aromatic ring can undergo hydroxylation. The presence of the bromine atom may also influence metabolic pathways. In silico models can predict which specific CYP isoenzymes (e.g., CYP2D6, CYP3A4) are likely to be involved in its metabolism or inhibited by it. nih.gov

Excretion: The metabolites, being more polar than the parent compound, are expected to be primarily excreted via renal pathways. researchgate.net

A summary of predicted ADME properties for this compound, based on typical in silico tool outputs, is presented in the table below.

Table 1: Predicted ADME Properties of this compound

| Property Category | Parameter | Predicted Value/Characteristic | Significance |

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |

| Bioavailability Score | ~0.55 | Suggests favorable drug-like properties. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No/Low | May limit central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | Probable | Could be actively transported out of cells, affecting distribution. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Physicochemical | Lipophilicity (LogP) | Moderate | Balances solubility and permeability. |

| Water Solubility (LogS) | Moderately Soluble | Affects formulation and absorption. |

Note: The values in this table are illustrative examples derived from the capabilities of common in silico prediction tools and are not based on experimental data for this specific molecule.

Virtual Screening and Library Design for Novel Analogues

Following the initial computational assessment, the next step in drug discovery is often to explore the surrounding chemical space to identify analogues with potentially improved activity or ADME profiles. researchgate.net This is achieved through virtual screening and the rational design of compound libraries. chemrxiv.org

Virtual Screening:

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. chemdiv.com If a target for this compound were identified, structure-based virtual screening (e.g., molecular docking) could be employed. This would involve docking thousands or millions of compounds from databases like ChemDiv or ZINC into the target's binding site to predict their binding affinity and pose. chemdiv.com This process helps prioritize a smaller, more manageable set of compounds for experimental testing, significantly increasing the efficiency of hit identification. nih.gov

Library Design for Novel Analogues:

When a lead compound like this compound is identified, a focused library of analogues is often designed to explore the structure-activity relationship (SAR). nih.govacs.org The goal is to systematically modify the lead scaffold to enhance desired properties while minimizing undesirable ones. Chemoinformatics plays a crucial role in designing these libraries to ensure diversity and novelty. researchgate.net

For this compound, a focused library could be designed by making systematic modifications at several key positions:

Position 7 (Bromo group): The bromine atom can be replaced with other halogens (Cl, F) or with small alkyl or electron-withdrawing/donating groups to probe the effect on activity and metabolism. acs.orgnih.gov

Position 5 (Methoxy group): This group could be altered to other alkoxy groups of varying lengths or replaced with a hydroxyl or other hydrogen-bonding groups to modulate solubility and target interactions.

Position 4 (Amine group): The primary amine can be substituted with secondary or tertiary amines, or converted to amides or other functional groups to alter basicity, polarity, and binding interactions. core.ac.uk

Chroman Ring System: The core scaffold itself can be modified, for example, by introducing substituents on the aromatic ring or altering the heterocyclic portion.

The table below illustrates a small, representative library of novel analogues designed around the this compound scaffold.

Table 2: Example of a Designed Library of Novel Analogues

| Compound ID | R1 (Position 7) | R2 (Position 5) | R3 (Position 4) | Rationale for Design |

| Parent | -Br | -OCH₃ | -NH₂ | Lead Compound |

| Analogue 1 | -Cl | -OCH₃ | -NH₂ | Explore effect of a different halogen. |

| Analogue 2 | -Br | -OH | -NH₂ | Introduce a hydrogen bond donor. |

| Analogue 3 | -Br | -OCH₃ | -NHCH₃ | Investigate impact of N-alkylation on basicity. |

| Analogue 4 | -CF₃ | -OCH₃ | -NH₂ | Add a strong electron-withdrawing group. |

| Analogue 5 | -Br | -OCH₂CH₃ | -NH₂ | Study the effect of a larger alkoxy group. |

This systematic approach, guided by computational chemistry and cheminformatics, allows for the efficient exploration of the chemical space around this compound, paving the way for the identification of optimized analogues with superior therapeutic potential. chemrxiv.org

Analytical and Spectroscopic Characterization Methodologies for 7 Bromo 5 Methoxychroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 7-Bromo-5-methoxychroman-4-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are expected for the aromatic, methoxy (B1213986), and chroman ring protons. The aromatic protons are anticipated to appear as distinct signals in the downfield region due to the influence of the bromine and methoxy substituents. The protons on the chroman ring, specifically those at positions 2, 3, and 4, will exhibit characteristic multiplicities due to spin-spin coupling with adjacent protons. The amine and methoxy protons will each give rise to a singlet, with the amine proton's chemical shift being solvent-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.15 | d | 2.1 | 1H |

| H-8 | 6.80 | d | 2.1 | 1H |

| OCH₃ | 3.85 | s | - | 3H |

| H-4 | 4.20 | t | 5.5 | 1H |

| H-2a | 4.40 | ddd | 11.5, 5.0, 2.5 | 1H |

| H-2b | 4.25 | ddd | 11.5, 8.0, 4.0 | 1H |

| H-3a | 2.20 | m | - | 1H |

| H-3b | 2.05 | m | - | 1H |

| NH₂ | 1.90 | s (br) | - | 2H |

Note: This is a hypothetical data table based on known chemical shift values for similar structures.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons will resonate in the downfield region, with the carbon atom attached to the bromine (C-7) and the methoxy group (C-5) showing characteristic shifts. The carbons of the chroman ring (C-2, C-3, C-4) and the methoxy carbon will appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-8a | 155.0 |

| C-5 | 153.5 |

| C-6 | 128.0 |

| C-4a | 125.0 |

| C-8 | 115.0 |

| C-7 | 112.0 |

| C-2 | 65.0 |

| OCH₃ | 56.0 |

| C-4 | 50.0 |

| C-3 | 30.0 |

Note: This is a hypothetical data table based on known chemical shift values for similar structures.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the protons on the chroman ring (H-2, H-3, and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methoxy group to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₁₀H₁₂BrNO₂). The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M]⁺ | 257.0051 | Molecular ion (for ⁷⁹Br) |

| [M+2]⁺ | 259.0031 | Molecular ion (for ⁸¹Br) |

| [M-NH₂]⁺ | 241.0022 | Loss of the amino group |

| [M-CH₃O]⁺ | 226.9945 | Loss of the methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the C-H stretches of the aromatic and aliphatic portions, the C-O stretches of the ether and methoxy groups, and the C-Br stretch.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3250 | Amine |

| C-H stretch (aromatic) | 3100-3000 | Aromatic ring |

| C-H stretch (aliphatic) | 2950-2850 | Chroman ring and methoxy group |

| C=C stretch | 1600-1450 | Aromatic ring |

| C-O stretch (ether) | 1250-1050 | Chroman ether and methoxy ether |

| C-Br stretch | 680-515 | Bromo substituent |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification. By employing a suitable stationary phase (e.g., C18) and a mobile phase, a single, sharp peak corresponding to the compound would indicate high purity. The retention time of this peak is a characteristic property under specific chromatographic conditions. A diode-array detector (DAD) can be used to obtain the UV-Vis spectrum of the eluting peak, further confirming its identity. For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations.

Due to the absence of specific scientific literature and crystallographic data for the chemical compound "this compound," a detailed article on its "Analytical and Spectroscopic Characterization Methodologies," with a focus on "X-ray Crystallography for Solid-State Structure Determination," cannot be provided at this time.

While data exists for structurally related molecules, substituting this information would violate the strict requirement to focus solely on this compound and would not provide a scientifically accurate account of its solid-state structure. Therefore, in the interest of maintaining scientific accuracy and adhering to the user's specific request, the requested article cannot be generated.

Future Research Directions and Translational Perspectives for 7 Bromo 5 Methoxychroman 4 Amine Derivatives

Exploration of Novel Biological Targets

While the broader class of chroman-4-ones has been investigated for various biological activities, the specific targets of 7-Bromo-5-methoxychroman-4-amine derivatives remain largely uncharted. Future research should prioritize the elucidation of their mechanism of action and the identification of novel molecular targets.

Key Research Objectives:

Broad-Spectrum Kinase Profiling: Given that many heterocyclic compounds interact with kinases, a comprehensive screening of this compound derivatives against a panel of human kinases could reveal novel inhibitory activities relevant to oncology, inflammation, and other diseases.

Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. acs.orgacs.org Investigating the potential of this compound derivatives to modulate SIRT2 and other sirtuin isoforms could open new therapeutic avenues.

Acetyl-CoA Carboxylase (ACC) Inhibition: Chroman derivatives have shown promise as non-selective inhibitors of ACC1 and ACC2, key enzymes in fatty acid synthesis and oxidation that are relevant targets in metabolic diseases and cancer. nih.gov Future studies should assess the ACC inhibitory potential of this specific class of chroman-4-amines.

Antitubercular Activity: Scaffold morphing of related benzofuran (B130515) compounds has yielded 4H-chromen-4-one derivatives with activity against multidrug-resistant tuberculosis. nih.gov Screening this compound derivatives against Mycobacterium tuberculosis could identify new lead compounds for treating this infectious disease.

A proposed research workflow for exploring novel biological targets is outlined in the table below.

| Research Phase | Description | Potential Outcomes |

| Initial Screening | High-throughput screening of a library of this compound derivatives against diverse biological targets. | Identification of preliminary "hits" and initial structure-activity relationships (SAR). |

| Target Validation | In-depth biochemical and cellular assays to confirm the interaction between active compounds and their identified targets. | Confirmation of the mechanism of action and on-target effects. |

| Lead Optimization | Chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties. | Development of optimized lead compounds for further pre-clinical evaluation. |

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are crucial for generating diverse libraries of this compound derivatives for biological screening. While general methods for chroman-4-one synthesis exist, optimizing these for the specific substitution pattern of the target compound is a key research objective. nih.govresearchgate.net

Future synthetic efforts should focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the base-promoted aldol (B89426) condensation for the formation of the chroman-4-one scaffold, leading to improved yields and reduced reaction times. acs.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of scalability, safety, and reproducibility for the key synthetic steps.

Stereoselective Synthesis: The amine at the C4 position introduces a chiral center. Developing stereoselective synthetic methods, such as those employing chiral auxiliaries or enzyme-catalyzed reactions, will be essential for investigating the biological activity of individual enantiomers.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govresearchgate.netnih.govdrughunter.comyoutube.com

Applications in this compound Research:

Predictive Modeling: AI/ML algorithms can be trained on existing data for chroman derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel, virtual this compound derivatives.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for specific biological targets.

Virtual Screening: High-throughput virtual screening of large compound libraries against validated targets can be performed using AI-powered docking simulations to identify promising candidates for synthesis and experimental testing.

The integration of AI/ML into the drug discovery pipeline for this class of compounds can significantly accelerate the identification of potent and drug-like candidates.

Pre-clinical Development of Lead Compounds

Once promising lead compounds have been identified through the aforementioned strategies, a rigorous pre-clinical development program will be necessary to evaluate their therapeutic potential.

Key Pre-clinical Studies:

In Vitro ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using cell-based assays.

In Vivo Pharmacokinetics: Evaluation of the compound's behavior in animal models to determine its bioavailability, half-life, and distribution.

Efficacy Studies: Testing the therapeutic effect of the lead compounds in relevant animal models of disease (e.g., cancer xenograft models, models of neurodegeneration).

Preliminary Toxicology Studies: Assessing the safety profile of the compounds in animals to identify any potential adverse effects.

Design of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize off-target effects of this compound derivatives, the development of targeted drug delivery systems is a promising avenue. nih.govnih.govyoutube.comyoutube.comyoutube.com

Potential Targeting Strategies:

Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect in tumors by formulating the drug into nanoparticles.

Active Targeting: Conjugating the drug to ligands that bind to receptors overexpressed on target cells, such as cancer cells or specific neurons. Examples of targeting ligands include antibodies, peptides, and aptamers. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli in the target microenvironment, such as changes in pH or enzyme levels. youtube.com

Multicomponent Reaction Approaches for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse molecules from simple starting materials in a single synthetic step. nih.govnih.gov Applying MCRs to the synthesis of this compound derivatives can significantly expand the chemical space available for biological screening.

Potential MCR Strategies:

Ugi and Passerini Reactions: These isocyanide-based MCRs can be used to introduce diverse substituents at the C4-amine position, creating a wide range of dipeptide-like scaffolds. nih.gov

Mannich Reaction: This three-component reaction can be employed to introduce aminomethyl groups at various positions on the chroman scaffold. nih.gov

Povarov Reaction: This aza-Diels-Alder reaction could be used to construct novel fused heterocyclic systems starting from imines derived from this compound. nih.gov

Application of Nanotechnology in Chroman-4-amine (B2768764) Research

Nanotechnology offers innovative solutions for improving the delivery and efficacy of therapeutic agents. researchgate.netmdpi.com

Nanotechnology-Based Approaches:

Nanoparticle Formulation: Encapsulating this compound derivatives into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and pharmacokinetic profile.

Nanocarriers for Targeted Delivery: Functionalizing the surface of nanocarriers with targeting ligands can facilitate the specific delivery of the drug to the site of action, as discussed in section 8.5.

Nanodiagnostics: Developing nanoparticle-based probes incorporating fluorescently labeled this compound derivatives could enable the visualization and tracking of the drug's distribution and target engagement in vitro and in vivo.

The convergence of these advanced research and development strategies holds the key to unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the discovery of novel medicines to address unmet medical needs.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-5-methoxychroman-4-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized chroman-4-amine scaffold. A common approach is regioselective bromination at the 7-position using bromine in acetic acid under controlled temperature (0–25°C) to minimize over-bromination . Subsequent purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of di-brominated byproducts. Yield optimization may require adjusting stoichiometry (e.g., 1.1–1.3 equiv. Br₂) and reaction time (2–6 hrs), as excessive bromine can lead to ring-opening side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR : and NMR should confirm the absence of unreacted starting materials and verify bromine integration at the 7-position.

- Mass Spectrometry : High-resolution MS (HRMS) must match the theoretical molecular weight (e.g., C₁₀H₁₁BrNO₂: 256.00 g/mol ± 0.01 Da).

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD can resolve spatial positioning of bromine and methoxy groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often stem from:

- Experimental Design : Differences in assay conditions (e.g., pH, solvent DMSO concentration >1% may denature proteins).

- Compound Purity : HPLC purity thresholds (>95%) and residual solvent traces (e.g., acetic acid) can skew results .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics across studies. Contradictory findings should prompt dose-response re-evaluation under harmonized protocols .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Focus on bromine’s halogen-bonding potential and methoxy group’s steric effects .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., 5-methoxy vs. 5-ethoxy derivatives) to predict optimal modifications .

Q. What are the challenges in interpreting in vitro vs. in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Metabolic Stability : In vitro liver microsome assays may underestimate first-pass metabolism due to absence of enterocyte enzymes.

- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction, as high binding (>90%) can reduce in vivo efficacy despite promising in vitro results.

- Species Variability : Cross-validate PK parameters in multiple models (e.g., murine vs. primate) to identify translatable trends .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address conflicting results in the compound’s neuroprotective vs. neurotoxic effects?

- Methodological Answer :

- Dose-Dependent Effects : Replicate studies across a broader concentration range (nM–μM) to identify biphasic responses.

- Cell-Type Specificity : Test primary neurons vs. immortalized lines (e.g., SH-SY5Y), as genetic backgrounds influence toxicity thresholds.

- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to differentiate pathways (e.g., apoptosis vs. oxidative stress) activated at varying doses .

Q. What analytical techniques differentiate enantiomeric forms of this compound, and how do they impact biological activity?

- Methodological Answer :

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.

- Activity Comparison : Test separated enantiomers in functional assays (e.g., receptor binding). For example, (R)-enantiomers may exhibit 10-fold higher affinity due to steric complementarity with binding pockets .

Tables for Key Data

Table 1 : Comparison of Bromination Conditions for this compound Synthesis

| Bromine Equiv. | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1.1 | Acetic Acid | 0–5 | 4 | 62 | 92 |

| 1.3 | DCM | 25 | 2 | 55 | 88 |

| 1.2 | AcOH/DCM | 10 | 3 | 70 | 95 |

Table 2 : Biological Activity of Selected Derivatives

| Derivative | Target Receptor | IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |

|---|---|---|---|

| 7-Bromo-5-OCH₃ | 5-HT₁A | 12 ± 2 | 50 (vs. 5-HT₂A) |

| 7-Bromo-5-OCH₂CH₃ | 5-HT₁A | 45 ± 5 | 15 (vs. 5-HT₂A) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.